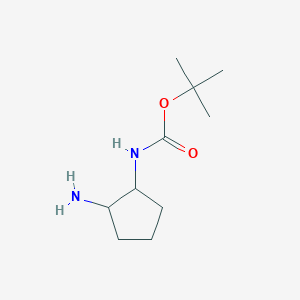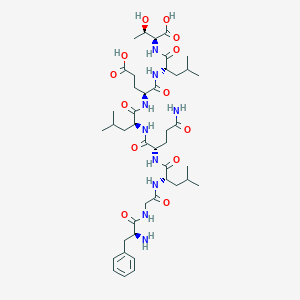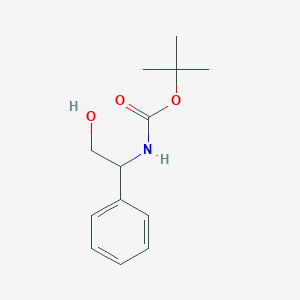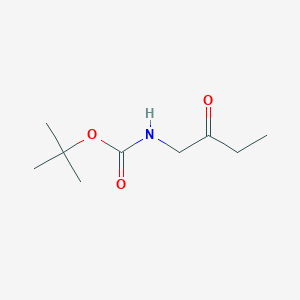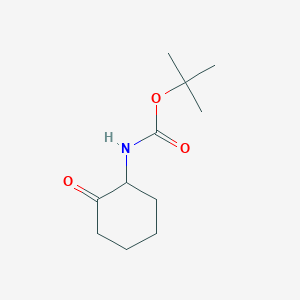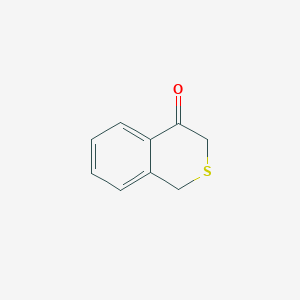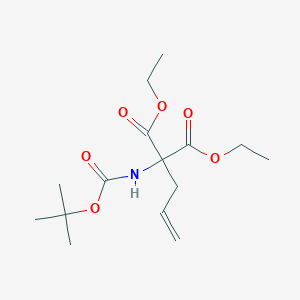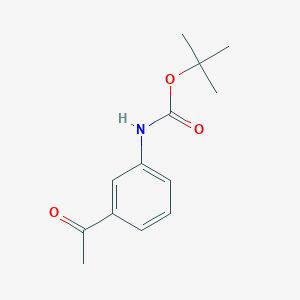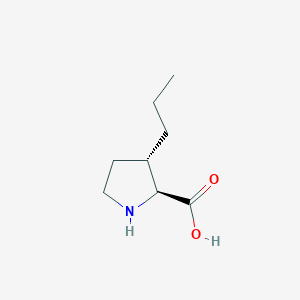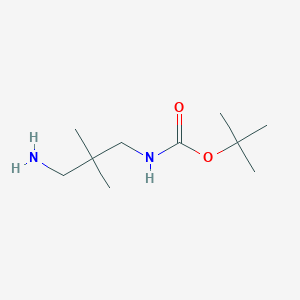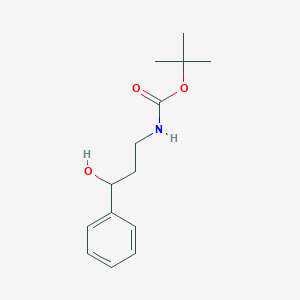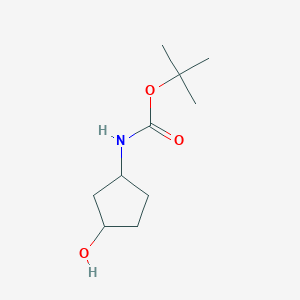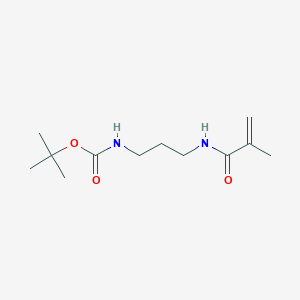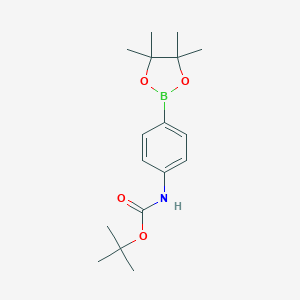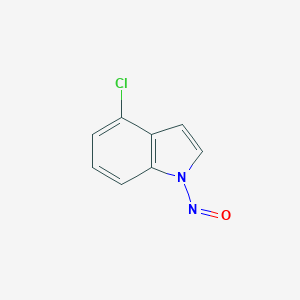
1H-Indole, 4-chloro-1-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 4-chloro-1-nitroso-, also known as 4-Chloro-1-nitrosopyrrolo[2,3-b]indole (4-Cl-Pyrr), is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-Cl-Pyrr is not fully understood. However, studies have suggested that it may act through the inhibition of enzymes involved in DNA replication and repair. Additionally, it may induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
生化和生理效应
Studies have shown that 4-Cl-Pyrr can induce DNA damage and inhibit cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have anti-inflammatory and antimicrobial activities.
实验室实验的优点和局限性
One advantage of using 4-Cl-Pyrr in lab experiments is its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. However, one limitation is its low yield and purity, which can make it difficult to work with.
未来方向
There are several future directions for the study of 4-Cl-Pyrr. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, studies can be conducted to optimize the synthesis method to increase the yield and purity of the product. Finally, studies can be conducted to investigate the toxicity and safety of 4-Cl-Pyrr in vivo.
合成方法
The synthesis of 4-Cl-Pyrr involves the reaction of 4-chloropyrrole-2-carbaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction followed by cyclization to form the desired product. The yield of this reaction is around 50%, and the purity of the product can be increased through recrystallization.
科学研究应用
4-Cl-Pyrr has been studied extensively for its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that 4-Cl-Pyrr can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
属性
CAS 编号 |
126590-88-3 |
|---|---|
产品名称 |
1H-Indole, 4-chloro-1-nitroso- |
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC 名称 |
4-chloro-1-nitrosoindole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |
InChI 键 |
HIJZOLDFHYLQHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
规范 SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
其他 CAS 编号 |
126590-88-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



